Cyclo(L-leucyl-L-tryptophyl)

Description

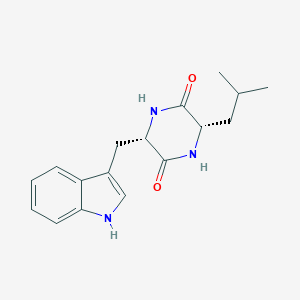

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUNCDPEEKFTCX-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164768 | |

| Record name | Cyclo(L-leucyl-L-tryptophyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15136-34-2 | |

| Record name | Cyclo(L-leucyl-L-tryptophyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(L-leucyl-L-tryptophyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(L-leucyl-L-tryptophyl): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical properties, experimental protocols for synthesis and isolation, and the known signaling pathways associated with this compound. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

Chemical Properties

Cyclo(L-leucyl-L-tryptophyl) is a heterocyclic organic compound formed from the condensation of L-leucine and L-tryptophan. Its rigid cyclic structure imparts specific conformational preferences that are crucial for its biological function.

Table 1: General Chemical Properties of Cyclo(L-leucyl-L-tryptophyl)

| Property | Value | Source |

| IUPAC Name | (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | [PubChem][1] |

| Synonyms | Cyclo(Leu-Trp), c(LW), (3S,6S)-3-((1H-indol-3-yl)methyl)-6-isobutylpiperazine-2,5-dione | [PubChem][1] |

| CAS Number | 15136-34-2 | [PubChem][1] |

| Molecular Formula | C₁₇H₂₁N₃O₂ | [PubChem][1] |

| Molecular Weight | 299.37 g/mol | [PubChem][1] |

| Appearance | White to off-white solid | [InvivoChem][2] |

Table 2: Physicochemical Properties of Cyclo(L-leucyl-L-tryptophyl)

| Property | Value | Source |

| Melting Point | Not experimentally determined in searched literature. | |

| Boiling Point (Predicted) | 635.2 °C at 760 mmHg | [InvivoChem][2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [Bioaustralis Fine Chemicals][3] |

| logP (Predicted) | 2.5 | [PubChem][1] |

Table 3: Spectroscopic Data for Cyclo(L-leucyl-L-tryptophyl)

| Spectroscopic Data | Details | Source |

| ¹H NMR | Specific experimental data not available in searched literature. | |

| ¹³C NMR | Specific experimental data not available in searched literature. | |

| IR | Specific experimental data not available in searched literature. | |

| Mass Spectrometry | Specific experimental data not available in searched literature. |

Experimental Protocols

Chemical Synthesis

A general methodology for the synthesis of cyclic dipeptides involves the coupling of two amino acid esters, followed by cyclization. While a specific protocol for Cyclo(L-leucyl-L-tryptophyl) was not detailed in the searched literature, a general synthetic approach can be outlined.

Experimental Workflow: General Synthesis of Cyclo(L-leucyl-L-tryptophyl)

Caption: General workflow for the chemical synthesis of Cyclo(L-leucyl-L-tryptophyl).

Methodology:

-

Esterification: L-leucine and L-tryptophan are individually esterified, typically by reacting with methanol in the presence of a catalyst like thionyl chloride, to protect the carboxylic acid groups.

-

Dipeptide Formation: The resulting amino acid esters are coupled using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt) to form the linear dipeptide ester.

-

Deprotection: The methyl ester protecting group is removed from the dipeptide, often by saponification with a base like lithium hydroxide.

-

Cyclization: The deprotected linear dipeptide is heated in a high-boiling point solvent, such as toluene, to induce intramolecular cyclization to the diketopiperazine.

-

Purification: The crude product is purified using techniques like silica gel column chromatography to yield the final Cyclo(L-leucyl-L-tryptophyl).

Isolation from Natural Sources

Cyclo(L-leucyl-L-tryptophyl) is a known metabolite of various microorganisms, including fungi and bacteria.[3] A general protocol for its isolation from a microbial culture is described below.

Experimental Workflow: Isolation of Cyclo(L-leucyl-L-tryptophyl) from Microbial Culture

Caption: General workflow for isolating Cyclo(L-leucyl-L-tryptophyl) from a microbial source.

Methodology:

-

Culturing: The microorganism known to produce Cyclo(L-leucyl-L-tryptophyl) is cultured in a suitable liquid medium under optimal growth conditions.

-

Extraction: The culture broth is separated from the microbial biomass by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including the target compound.

-

Chromatographic Separation: The crude extract is subjected to column chromatography, typically using a silica gel stationary phase, with a gradient of solvents to separate the components based on polarity.

-

Purification: Fractions showing the presence of the desired compound (monitored by techniques like thin-layer chromatography) are pooled and further purified using high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compound's identity is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Cyclo(L-leucyl-L-tryptophyl) exhibits notable biological activities, primarily as a bitter tastant and an antimicrobial agent.

Taste Receptor Signaling

As a bitter tastant, Cyclo(L-leucyl-L-tryptophyl) is recognized by taste receptors on the tongue. It has been shown to act as a melatonin receptor agonist, stimulating the inhibitory pathway of adenylyl cyclase.[4] This suggests a G-protein coupled receptor (GPCR) mediated signaling cascade.

Signaling Pathway: Bitter Taste Transduction via Melatonin Receptor Agonism

Caption: Proposed signaling pathway for the bitter taste of Cyclo(L-leucyl-L-tryptophyl).

Mechanism of Action:

-

Receptor Binding: Cyclo(L-leucyl-L-tryptophyl) binds to melatonin receptors (MT1/MT2) on the surface of taste receptor cells.[4]

-

G-protein Activation: This binding activates an associated inhibitory G-protein (Gi).[4]

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.[4]

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4]

-

Cellular Response: The reduction in cAMP levels alters downstream signaling pathways, ultimately leading to the perception of a bitter taste.

Antimicrobial Activity

Cyclo(L-leucyl-L-tryptophyl) has demonstrated inhibitory effects against a variety of bacteria and fungi.[2] While the precise molecular targets are not fully elucidated, the general mechanism for antimicrobial peptides often involves disruption of the microbial cell membrane or interference with essential cellular processes.

Logical Relationship: Proposed Antimicrobial Mechanism of Action

Caption: Hypothesized mechanisms of antimicrobial action for Cyclo(L-leucyl-L-tryptophyl).

Conclusion

Cyclo(L-leucyl-L-tryptophyl) is a fascinating cyclic dipeptide with established biological activities. While its basic chemical properties are known, there is a need for more comprehensive experimental data, particularly in the area of spectroscopy, to fully characterize this molecule. Further research is also required to elucidate the precise molecular mechanisms underlying its antimicrobial effects and to explore its potential as a lead compound in drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for future investigations into this promising natural product.

References

- 1. Cyclo(L-leucyl-L-tryptophyl) | C17H21N3O2 | CID 3082081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclo(L-leucyl-L-tryptophyl) | Bacterial | 15136-34-2 | Invivochem [invivochem.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Some sweet and bitter tastants stimulate inhibitory pathway of adenylyl cyclase via melatonin and alpha 2-adrenergic receptors in Xenopus laevis melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Cyclo(L-leucyl-L-tryptophyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Cyclo(L-leucyl-L-tryptophyl) [c(LT)], a cyclic dipeptide with significant biological activities. The document details its microbial producers, quantitative data on its production, experimental protocols for its isolation and characterization, and a review of its known signaling pathways.

Natural Sources of Cyclo(L-leucyl-L-tryptophyl)

Cyclo(L-leucyl-L-tryptophyl) is a naturally occurring diketopiperazine produced by a variety of microorganisms, particularly fungi and bacteria. These small molecules are secondary metabolites, often exhibiting a range of bioactive properties.[1][2] While a vast number of cyclodipeptides have been isolated from natural sources, the specific identification of c(LT) has been reported from a more select group of organisms.[3][4]

Microorganisms are the primary producers of c(LT), with various species of fungi and bacteria identified as sources. These organisms can be isolated from diverse environments, including soil, marine sediments, and as endophytes in plants.[5] The production of c(LT) and other cyclodipeptides is often influenced by culture conditions, including the composition of the growth medium, temperature, and incubation time.[6]

Fungal Sources

Fungi, particularly of the genus Penicillium, are known producers of a wide array of cyclodipeptides, including c(LT).

-

Penicillium aurantiovirens : This species was one of the first reported natural sources of c(LT).[7]

-

Penicillium brevicompactum : This fungus has also been identified as a producer of c(LT).

Bacterial Sources

Certain bacteria have been shown to synthesize c(LT).

-

Comamonas testosteroni : This bacterium, associated with an entomopathogenic nematode, has been reported to produce tryptophan-containing diketopiperazines, including c(LT).

Quantitative Data on Cyclo(L-leucyl-L-tryptophyl) Production

Quantitative data on the production of Cyclo(L-leucyl-L-tryptophyl) from natural sources is limited in publicly available literature. However, data for structurally similar cyclodipeptides can provide a benchmark for expected yields.

| Cyclodipeptide | Producing Organism | Yield/Concentration | Reference |

| Cyclo(L-leucyl-L-prolyl) | Lactobacillus coryniformis BCH-4 | 135 ± 7.07 mg/mL | [8] |

| Cyclo(L-leucyl-L-prolyl) | Achromobacter xylosoxidans | 50% inhibitory concentration for aflatoxin production at 0.20 mg/mL | [6][7][9] |

Experimental Protocols

The isolation and purification of Cyclo(L-leucyl-L-tryptophyl) from microbial cultures typically involve a series of chromatographic techniques. The following is a representative protocol adapted from methodologies used for similar cyclodipeptides, such as cyclo(L-leucyl-L-prolyl) from Achromobacter xylosoxidans.[6][9]

Culture and Fermentation

The producing microorganism is cultured in a suitable liquid medium to promote the biosynthesis of secondary metabolites.

-

Medium: A nutrient-rich medium, such as Potato Dextrose Broth (PDB) for fungi or Luria-Bertani (LB) broth for bacteria, is commonly used.

-

Incubation: The culture is incubated for a period of 7 to 14 days at a controlled temperature (typically 25-30°C) with shaking to ensure adequate aeration.

Extraction of Crude Metabolites

Following incubation, the culture broth is separated from the microbial biomass by filtration or centrifugation. The secondary metabolites, including c(LT), are then extracted from the culture filtrate.

-

Solvent Extraction: The culture filtrate is typically extracted with an organic solvent of intermediate polarity, such as ethyl acetate. This is usually performed in a separating funnel, and the process is repeated multiple times to ensure complete extraction.

-

Concentration: The combined organic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Cyclo(L-leucyl-L-tryptophyl)

The crude extract is subjected to one or more chromatographic steps to isolate the target compound.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to identify the fractions containing the compound of interest. The plates are visualized under UV light and/or with a suitable staining reagent.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the desired compound are pooled, concentrated, and further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile and water.

Structure Elucidation

The purified compound is identified and its structure confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure.

Signaling Pathways of Cyclo(L-leucyl-L-tryptophyl)

Cyclo(L-leucyl-L-tryptophyl) has been identified as a melatonin receptor agonist. Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that are widely expressed in the body and are involved in regulating various physiological processes, including circadian rhythms.

The binding of c(LT) to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. These pathways primarily involve the modulation of two key enzymes: adenylyl cyclase and phospholipase C.

-

Inhibition of Adenylyl Cyclase: Activation of MT1 and MT2 receptors typically leads to the inhibition of adenylyl cyclase via the Gαi subunit of the G protein. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Stimulation of Phospholipase C: The MT2 receptor can also couple to the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The downstream effects of these signaling events are cell-type specific and can influence a wide range of cellular functions, including gene expression, cell proliferation, and apoptosis.

References

- 1. [Advances in the biosynthesis of cyclodipeptide type natural products derived from actinomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]

- 6. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclo(L-Leucyl-L-Prolyl) from Lactobacillus coryniformis BCH-4 inhibits the proliferation of Aspergillus flavus: an in vitro to in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Cyclo(L-leucyl-L-tryptophyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide (CDP), belongs to the diketopiperazine class of natural products. These molecules exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathways of Cyclo(L-leucyl-L-tryptophyl), detailing the enzymatic machinery, genetic determinants, and experimental methodologies required for its study. The guide is intended for researchers and professionals in the fields of natural product chemistry, synthetic biology, and pharmacology who are interested in the biosynthesis and potential applications of this fascinating molecule.

Introduction to Cyclic Dipeptides and Cyclo(L-leucyl-L-tryptophyl)

Cyclic dipeptides (CDPs), the smallest class of cyclic peptides, are formed from the condensation of two amino acids. They are produced by a diverse range of organisms, including bacteria, fungi, and higher eukaryotes.[1] The inherent stability of the diketopiperazine ring and the chemical diversity afforded by the amino acid side chains contribute to the broad spectrum of biological activities observed for these compounds, including antimicrobial, antitumor, and antiviral properties.

Cyclo(L-leucyl-L-tryptophyl) is a CDP composed of L-leucine and L-tryptophan residues. It has been isolated from various microorganisms, notably the fungus Penicillium aurantiovirens.[2] Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling strain improvement for increased production, and facilitating the engineered biosynthesis of novel analogs with enhanced or modified activities.

Core Biosynthetic Pathways of Cyclic Dipeptides

The biosynthesis of CDPs is primarily accomplished through two distinct enzymatic pathways:

-

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular mega-enzymes that assemble peptides from amino acid monomers in an assembly-line-like fashion, independent of the ribosome.[1][2]

-

Cyclodipeptide Synthases (CDPSs): This is a more recently discovered family of smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, directly diverting them from the primary metabolic process of protein synthesis.[3][4]

While both pathways can theoretically produce Cyclo(L-leucyl-L-tryptophyl), the CDPS pathway is a more direct and efficient route for the synthesis of simple CDPs.

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are organized into modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module consists of several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine cofactor.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.

-

Thioesterase (TE) domain: Typically located at the C-terminus of the final module, this domain releases the mature peptide, often through cyclization.

The biosynthesis of a cyclic dipeptide via an NRPS would involve a two-module synthetase. The TE domain would catalyze the intramolecular cyclization of the dipeptidyl-T-intermediate to form the diketopiperazine ring.

Cyclodipeptide Synthase (CDPS) Pathway

CDPSs represent a more streamlined approach to CDP biosynthesis. These enzymes are structurally similar to the catalytic domain of class I aminoacyl-tRNA synthetases.[4] The catalytic cycle of a CDPS generally follows a ping-pong mechanism:

-

First aa-tRNA binding: The CDPS binds the first aminoacyl-tRNA (e.g., Leucyl-tRNALeu).

-

Acyl transfer: The aminoacyl moiety is transferred from the tRNA to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.

-

Second aa-tRNA binding: The second aminoacyl-tRNA (e.g., Tryptophanyl-tRNATrp) binds to the enzyme.

-

Peptide bond formation: The amino group of the second amino acid attacks the carbonyl of the enzyme-bound first amino acid, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and release: The dipeptide is released from the enzyme through an intramolecular cyclization reaction, forming the stable diketopiperazine ring of Cyclo(L-leucyl-L-tryptophyl).

Experimental Protocols for Studying Cyclo(L-leucyl-L-tryptophyl) Biosynthesis

The following sections outline key experimental methodologies for the identification and characterization of the Cyclo(L-leucyl-L-tryptophyl) biosynthetic pathway.

Identification of the Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of secondary metabolites are often clustered together in the genome of the producing organism. Identifying this biosynthetic gene cluster (BGC) is the first step in characterizing the pathway.

Methodology: Genome Mining for NRPS and CDPS Genes

-

Genomic DNA Isolation and Sequencing: Isolate high-quality genomic DNA from Penicillium aurantiovirens using a suitable fungal DNA extraction kit. Sequence the genome using a combination of long-read and short-read sequencing technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to identify putative secondary metabolite BGCs within the fungal genome.[5]

-

Homology Searching: Specifically search the predicted BGCs for open reading frames (ORFs) encoding enzymes with homology to known NRPSs or CDPSs. For NRPSs, look for the characteristic domain architecture (A-T-C). For CDPSs, search for proteins with homology to the CDPS family, which often contain a conserved Rossmann-fold domain.

-

Substrate Specificity Prediction: For identified NRPS A-domains and CDPS active sites (P1 and P2 pockets), the substrate specificity can often be predicted based on the amino acid sequence of the binding pocket. This can help to identify candidate gene clusters that are likely to incorporate leucine and tryptophan.

Experimental Workflow for Gene Cluster Identification

Caption: Workflow for the identification of the Cyclo(L-leucyl-L-tryptophyl) biosynthetic gene cluster.

Heterologous Expression and Functional Characterization

To confirm the function of a candidate gene or gene cluster, it can be expressed in a well-characterized heterologous host. Aspergillus nidulans or Aspergillus oryzae are commonly used hosts for expressing fungal biosynthetic pathways.[6][7]

Methodology: Heterologous Expression in Aspergillus

-

Gene Cloning: Amplify the candidate CDPS or NRPS gene from the genomic DNA of P. aurantiovirens using PCR. Clone the gene into a suitable fungal expression vector under the control of a strong, inducible promoter.

-

Host Transformation: Transform the expression construct into a suitable Aspergillus host strain using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

-

Cultivation and Induction: Grow the transformed fungal strain under conditions that induce the expression of the heterologous gene.

-

Metabolite Extraction: Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the crude extract for the presence of Cyclo(L-leucyl-L-tryptophyl) using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS). Compare the retention time and mass spectrum with an authentic standard.

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression and functional characterization of the biosynthetic gene.

In Vitro Enzyme Assays

Biochemical characterization of the purified enzyme provides detailed insights into its catalytic mechanism and substrate specificity.

Methodology: CDPS Activity Assay

-

Protein Expression and Purification: Clone the candidate CDPS gene into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag). Express the protein in a suitable E. coli strain (e.g., BL21(DE3)) and purify it using affinity chromatography (e.g., Ni-NTA).

-

Preparation of Substrates: Prepare aminoacyl-tRNAs for L-leucine and L-tryptophan using purified aminoacyl-tRNA synthetases, tRNAs, and the respective amino acids in the presence of ATP.

-

Enzyme Reaction: Incubate the purified CDPS enzyme with the prepared Leucyl-tRNALeu and Tryptophanyl-tRNATrp in a suitable reaction buffer.

-

Product Detection: Quench the reaction and analyze the formation of Cyclo(L-leucyl-L-tryptophyl) by HPLC-MS.

Quantitative Analysis of Cyclo(L-leucyl-L-tryptophyl) Production

Accurate quantification of the produced CDP is essential for optimizing production and for structure-activity relationship studies.

Methodology: Quantitative HPLC-MS/MS

-

Sample Preparation: Prepare a calibration curve using a certified standard of Cyclo(L-leucyl-L-tryptophyl) at a range of known concentrations. Prepare extracts from the wild-type and heterologous expression cultures.

-

LC-MS/MS Analysis: Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecular ion of Cyclo(L-leucyl-L-tryptophyl) ([M+H]+), and specific product ions will be monitored for quantification.[8][9]

-

Data Analysis: Quantify the amount of Cyclo(L-leucyl-L-tryptophyl) in the samples by comparing the peak areas to the calibration curve.

Data Presentation: Quantitative Insights

While specific kinetic data for the Cyclo(L-leucyl-L-tryptophyl) synthase from Penicillium aurantiovirens is not yet available in the literature, the following table presents a template for organizing such data once it is experimentally determined. This structured format allows for easy comparison with other characterized cyclodipeptide synthases.

| Enzyme Parameter | Value | Units | Experimental Conditions | Reference |

| Substrate 1 (L-leucyl-tRNALeu) | ||||

| Km | TBD | µM | pH 7.5, 30°C | TBD |

| kcat | TBD | s-1 | pH 7.5, 30°C | TBD |

| kcat/Km | TBD | µM-1s-1 | pH 7.5, 30°C | TBD |

| Substrate 2 (L-tryptophanyl-tRNATrp) | ||||

| Km | TBD | µM | pH 7.5, 30°C | TBD |

| kcat | TBD | s-1 | pH 7.5, 30°C | TBD |

| kcat/Km | TBD | µM-1s-1 | pH 7.5, 30°C | TBD |

| Production Titer | ||||

| Wild-type (P. aurantiovirens) | TBD | mg/L | Specific growth medium and conditions | TBD |

| Heterologous Host (Aspergillus sp.) | TBD | mg/L | Specific growth medium and conditions | TBD |

TBD: To Be Determined

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to developmental cues and environmental stimuli. While the specific regulatory network governing Cyclo(L-leucyl-L-tryptophyl) production in P. aurantiovirens has not been elucidated, it is likely influenced by global regulators of secondary metabolism in fungi, such as the velvet complex and transcription factors sensitive to nutrient availability (carbon and nitrogen) and pH.[10]

Logical Relationship of Fungal Secondary Metabolite Regulation

Caption: A generalized signaling pathway for the regulation of secondary metabolite biosynthesis in fungi.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and investigating the biosynthesis of Cyclo(L-leucyl-L-tryptophyl). The primary biosynthetic routes, involving NRPS and CDPS enzymes, have been detailed, along with experimental protocols for gene cluster identification, functional characterization, and quantitative analysis.

Future research should focus on the definitive identification and characterization of the specific enzyme and gene cluster responsible for Cyclo(L-leucyl-L-tryptophyl) production in Penicillium aurantiovirens. Elucidation of the regulatory networks governing its biosynthesis will be crucial for developing strategies to enhance production titers. Furthermore, the enzymatic machinery can be exploited through synthetic biology approaches to generate novel derivatives of Cyclo(L-leucyl-L-tryptophyl) with potentially improved pharmacological properties, thus paving the way for new therapeutic agents.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 4. FunGeneClusterS: Predicting fungal gene clusters from genome and transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Heterologous Production of a Novel Cyclic Peptide Compound, KK-1, in Aspergillus oryzae [frontiersin.org]

- 8. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(L-leucyl-L-tryptophyl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to the cyclic dipeptide Cyclo(L-leucyl-L-tryptophyl).

Chemical Identity and Synonyms

Cyclo(L-leucyl-L-tryptophyl) is a cyclic dipeptide with a growing interest in the scientific community due to its diverse biological activities. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate cross-referencing in research and literature.

Table 1: Synonyms and Chemical Identifiers for Cyclo(L-leucyl-L-tryptophyl)

| Category | Identifier | Source |

| Systematic Name | (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | PubChem[1] |

| IUPAC Name | (3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | PubChem[1] |

| CAS Registry Number | 15136-34-2 | PubChem[1] |

| PubChem CID | 3082081 | PubChem[1] |

| ChEMBL ID | CHEMBL365348 | PubChem[1] |

| Common Synonyms | Cyclo(Leu-Trp) | PubChem[1] |

| Cyclo(L-Leu-L-Trp) | PubChem[1] | |

| (3S,6S)-3-(1H-Indol-3-ylmethyl)-6-isobutyl-piperazine-2,5-dione | PubChem[1] | |

| 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-, (3S-cis)- | PubChem[1] | |

| Molecular Formula | C17H21N3O2 | PubChem[1] |

| Molecular Weight | 299.37 g/mol | PubChem[1] |

Biological Activity and Signaling Pathways

Cyclo(L-leucyl-L-tryptophyl) has been identified as a bioactive molecule with notable effects on G protein-coupled receptors (GPCRs), specifically as a melatonin receptor agonist and an activator of bitter taste receptors (TAS2Rs).

Melatonin Receptor Agonism

Cyclo(L-leucyl-L-tryptophyl) acts as an agonist at melatonin receptors (MT1 and MT2), which are primarily coupled to inhibitory G proteins (Gαi/o).[2][3] Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[2][3] This mechanism is central to the regulation of circadian rhythms and sleep.

Below is a diagram illustrating the canonical signaling pathway initiated by a melatonin receptor agonist like Cyclo(L-leucyl-L-tryptophyl).

Bitter Taste Receptor Activation

The inherent bitter taste of Cyclo(L-leucyl-L-tryptophyl) suggests its interaction with bitter taste receptors (TAS2Rs), a family of GPCRs. The activation of TAS2Rs by bitter compounds typically involves the G protein gustducin and leads to an increase in intracellular calcium concentration through the activation of phospholipase C.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the activity of Cyclo(L-leucyl-L-tryptophyl) at its target receptors. Specific parameters may require optimization.

Melatonin Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of Cyclo(L-leucyl-L-tryptophyl) for melatonin receptors by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

Cyclo(L-leucyl-L-tryptophyl) stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Non-specific binding control: Melatonin (10 µM).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Cyclo(L-leucyl-L-tryptophyl).

-

In a microplate, combine the cell membranes, 2-[¹²⁵I]-iodomelatonin, and either buffer, Cyclo(L-leucyl-L-tryptophyl), or the non-specific binding control.

-

Incubate at a controlled temperature (e.g., 37°C for 2 hours).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for Cyclo(L-leucyl-L-tryptophyl) using competitive binding analysis software.

-

cAMP Functional Assay

This assay measures the ability of Cyclo(L-leucyl-L-tryptophyl) to modulate cAMP levels in cells expressing melatonin receptors.

-

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Cyclo(L-leucyl-L-tryptophyl) stock solution.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

-

-

Procedure:

-

Plate the cells in a suitable microplate and incubate.

-

Pre-treat the cells with varying concentrations of Cyclo(L-leucyl-L-tryptophyl).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

-

Determine the EC₅₀ value of Cyclo(L-leucyl-L-tryptophyl) for the inhibition of forskolin-stimulated cAMP production.

-

Bitter Taste Receptor Activation Assay (Calcium Mobilization)

This assay assesses the activation of TAS2Rs by Cyclo(L-leucyl-L-tryptophyl) by measuring changes in intracellular calcium levels.

-

Materials:

-

HEK293 cells co-expressing a specific TAS2R and a promiscuous G protein (e.g., Gα16/gust44).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cyclo(L-leucyl-L-tryptophyl) stock solution.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

-

Procedure:

-

Plate the cells in a black-walled, clear-bottom microplate.

-

Load the cells with the calcium-sensitive dye.

-

Add varying concentrations of Cyclo(L-leucyl-L-tryptophyl) to the wells.

-

Immediately measure the fluorescence intensity over time to monitor changes in intracellular calcium.

-

Calculate the EC₅₀ value for Cyclo(L-leucyl-L-tryptophyl)-induced calcium mobilization.

-

Quantitative Data Summary

Table 2: Pharmacological Parameters of Cyclo(L-leucyl-L-tryptophyl) (Template)

| Assay | Receptor | Parameter | Value |

| Radioligand Binding | MT1 | Ki | To be determined |

| MT2 | Ki | To be determined | |

| cAMP Functional Assay | MT1 | EC₅₀ | To be determined |

| MT2 | EC₅₀ | To be determined | |

| Calcium Mobilization | TAS2R (subtype) | EC₅₀ | To be determined |

Conclusion

Cyclo(L-leucyl-L-tryptophyl) is a compelling cyclic dipeptide with demonstrated activity as a melatonin receptor agonist and a likely activator of bitter taste receptors. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential and mechanism of action. Future studies should focus on determining the specific pharmacological parameters and elucidating the full spectrum of its biological effects.

References

- 1. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of potent and selective melatonin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cyclo(L-leucyl-L-tryptophyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-tryptophyl) (CLT) is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. These compounds are secondary metabolites produced by a variety of organisms, including bacteria, fungi, and marine invertebrates. Possessing a rigid cyclic structure, CLT and its analogs exhibit a range of biological activities, positioning them as intriguing candidates for therapeutic development. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of Cyclo(L-leucyl-L-tryptophyl), drawing on direct evidence where available and leveraging data from structurally similar cyclic dipeptides to illuminate its potential therapeutic applications. The primary activities discussed herein encompass its role as a quorum sensing inhibitor, a potential anti-cancer agent, a modulator of inflammatory responses, and a neuroprotective compound. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related cyclic dipeptides.

Core Biological Activities and Mechanisms of Action

Cyclo(L-leucyl-L-tryptophyl) and its analogs have been demonstrated to exert their effects through multiple molecular pathways. The core mechanisms can be broadly categorized as follows:

-

Anti-Quorum Sensing Activity: Cyclic dipeptides, including those containing tryptophan, are known to interfere with bacterial cell-to-cell communication, or quorum sensing (QS). This process is crucial for the coordinated expression of virulence factors and biofilm formation in many pathogenic bacteria. It is hypothesized that these molecules act as competitive inhibitors of LuxR-type receptors, disrupting the signaling cascade.

-

Anticancer Properties: Evidence from the closely related compound Cyclo(L-leucyl-L-prolyl) (CLP) suggests a potent anti-cancer effect, particularly in triple-negative breast cancer (TNBC). The proposed mechanism involves the disruption of the interaction between the tetraspanin CD151 and the epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis.

-

Anti-Inflammatory Effects: While direct evidence for CLT is limited, other cyclic dipeptides have been shown to modulate inflammatory pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

-

Neuroprotective Potential: The neuroprotective effects of certain cyclic dipeptides are linked to their ability to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ). Activation of PPAR-γ can mitigate oxidative stress and inhibit apoptosis in neuronal cells.

-

Melatonin Receptor Agonism: Cyclo(L-leucyl-L-tryptophyl) has been identified as a melatonin receptor agonist, suggesting a potential role in regulating circadian rhythms and other physiological processes mediated by melatonin signaling.

Quantitative Data

Quantitative data on the biological activities of Cyclo(L-leucyl-L-tryptophyl) is sparse in the literature. However, data from closely related cyclic dipeptides provide valuable insights into the potential potency of this class of compounds.

| Compound | Activity | Cell Line/Organism | Parameter | Value | Reference |

| Cyclo(L-leucyl-L-prolyl) (CLP) | Cytotoxicity | MDA-MB-231 (TNBC) | IC50 | 73.4 µM | [1][2] |

| Cyclo(L-leucyl-L-prolyl) (CLP) | Cytotoxicity | MDA-MB-468 (TNBC) | IC50 | 67.4 µM | [1][2] |

| Cyclo(L-leucyl-L-prolyl) (CLP) | Inhibition of Aflatoxin Production | Aspergillus parasiticus | IC50 | 0.20 mg/mL | [3] |

| Cyclo(L-Pro-L-Tyr) | Antibacterial Activity | Xanthomonas axonopodis pv. citri | MIC | 31.25 µg/mL | [4] |

| Cyclo(D-Pro-L-Tyr) | Antibacterial Activity | Ralstonia solanacearum | MIC | 31.25 µg/mL | [4] |

| Tryptophan-containing CDPs | Inhibition of Violacein Production | Chromobacterium violaceum CV026 | - | Dose-dependent | [5][6] |

| Tryptophan-containing CDPs | Inhibition of Pyocyanin Production | Pseudomonas aeruginosa PAO1 | - | Dose-dependent | [5][6] |

Signaling Pathways and Molecular Interactions

Anti-Quorum Sensing Signaling

Cyclic dipeptides containing tryptophan are thought to interfere with quorum sensing by acting as competitive antagonists of N-acyl homoserine lactone (AHL) receptors, such as LasR and RhlR in Pseudomonas aeruginosa. By binding to the ligand-binding pocket of these receptors, they prevent the binding of the native AHL autoinducers, thereby inhibiting the downstream transcription of virulence genes.

Caption: Competitive Inhibition of Quorum Sensing by Cyclo(L-leucyl-L-tryptophyl).

Anticancer Signaling in Triple-Negative Breast Cancer

Based on studies of Cyclo(L-leucyl-L-prolyl), a plausible mechanism for the anticancer activity of CLT in TNBC involves the disruption of the protein-protein interaction between CD151 and EGFR. This disruption is thought to inhibit downstream signaling pathways that promote cell proliferation and survival, ultimately leading to cell cycle arrest.

Caption: Proposed Anticancer Mechanism of Action in Triple-Negative Breast Cancer.

Anti-Inflammatory Signaling via NF-κB Inhibition

The anti-inflammatory effects of related cyclic dipeptides are often attributed to the inhibition of the NF-κB pathway. This can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the p65/p50 NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines.

Caption: Proposed Mechanism of NF-κB Signaling Inhibition.

Neuroprotection via PPAR-γ Activation

The neuroprotective properties of some cyclic dipeptides are associated with the activation of PPAR-γ. Upon binding, CLT would act as a ligand, leading to the transcription of genes involved in antioxidant defense and the inhibition of apoptotic pathways, thereby protecting neuronal cells from damage.

Caption: Proposed Neuroprotective Mechanism via PPAR-γ Activation.

Experimental Protocols

Assessment of Anti-Quorum Sensing Activity

4.1.1. Inhibition of Violacein Production in Chromobacterium violaceum

-

Objective: To quantify the inhibition of the QS-regulated pigment violacein.

-

Method:

-

Culture C. violaceum (e.g., CV026, a mutant that requires exogenous AHL) in Luria-Bertani (LB) broth overnight.

-

In a 96-well microtiter plate, add a sub-inhibitory concentration of CLT to LB broth containing a suitable concentration of N-hexanoyl-L-homoserine lactone (C6-HSL) to induce violacein production.

-

Inoculate the wells with the overnight culture of C. violaceum CV026.

-

Incubate the plate at 30°C for 24-48 hours with shaking.

-

Quantify violacein production by lysing the cells (e.g., with SDS) and extracting the pigment with a solvent (e.g., DMSO or ethanol).

-

Measure the absorbance of the extracted violacein at a wavelength of 585-590 nm.

-

Normalize violacein production to bacterial growth (measured by OD600).

-

4.1.2. Inhibition of Pyocyanin Production in Pseudomonas aeruginosa

-

Objective: To measure the inhibition of the QS-controlled virulence factor pyocyanin.

-

Method:

-

Grow P. aeruginosa (e.g., PAO1 or PA14) in LB broth overnight.

-

Inoculate fresh LB broth with the overnight culture and add varying concentrations of CLT.

-

Incubate at 37°C for 18-24 hours with shaking.

-

Centrifuge the cultures to pellet the bacteria.

-

Extract pyocyanin from the supernatant with chloroform, followed by re-extraction into an acidic aqueous solution (e.g., 0.2 M HCl).

-

Measure the absorbance of the acidified pyocyanin solution at 520 nm.

-

Calculate the concentration of pyocyanin using its molar extinction coefficient.

-

Evaluation of Anticancer Activity

4.2.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of CLT on cancer cells.

-

Method:

-

Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468 for TNBC) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of CLT for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to an untreated control.

-

4.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To differentiate between apoptotic, necrotic, and viable cells following treatment with CLT.

-

Method:

-

Treat cancer cells with CLT at a concentration determined from the MTT assay for a specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Assessment of Anti-Inflammatory Activity

4.3.1. NF-κB Nuclear Translocation Assay

-

Objective: To visualize and quantify the effect of CLT on the nuclear translocation of NF-κB.

-

Method:

-

Culture macrophages (e.g., RAW 264.7) or other suitable cells on coverslips.

-

Pre-treat the cells with CLT for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

Fix the cells and permeabilize them.

-

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using fluorescence microscopy and quantify the nuclear localization of p65.

-

Evaluation of Neuroprotective Activity

4.4.1. Hydrogen Peroxide-Induced Oxidative Stress Assay

-

Objective: To determine the protective effect of CLT against oxidative stress-induced cell death in neuronal cells.

-

Method:

-

Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treat the cells with various concentrations of CLT for a designated period.

-

Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂).

-

After the incubation period, assess cell viability using the MTT assay as described in section 4.2.1.

-

An increase in cell viability in the CLT-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

-

Conclusion and Future Directions

Cyclo(L-leucyl-L-tryptophyl) is a promising cyclic dipeptide with a diverse range of potential therapeutic applications. While direct and extensive research on this specific molecule is still emerging, the wealth of data on related compounds provides a strong foundation for understanding its likely mechanisms of action. Its potential to combat bacterial virulence, inhibit cancer cell growth, modulate inflammation, and protect neuronal cells warrants further in-depth investigation.

Future research should focus on:

-

Quantitative Characterization: Determining the binding affinities of CLT for its putative molecular targets, such as melatonin receptors and quorum sensing receptors, and establishing precise IC50 values for its various biological activities.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of infection, cancer, inflammation, and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CLT to optimize its potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Employing advanced techniques such as chemical proteomics to definitively identify the direct molecular targets of CLT in different cellular contexts.

A thorough exploration of these areas will be crucial in translating the therapeutic potential of Cyclo(L-leucyl-L-tryptophyl) into novel clinical applications.

References

- 1. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Diketopiperazines: An In-depth Technical Guide to Cyclo(Leu-Trp)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diketopiperazines (DKPs), the simplest class of cyclic peptides, have emerged as a privileged scaffold in medicinal chemistry, exhibiting a remarkable breadth of biological activities. Among these, Cyclo(L-Leucyl-L-Tryptophyl), or Cyclo(Leu-Trp), has garnered significant attention for its diverse pharmacological profile. This technical guide provides a comprehensive overview of the known biological activities of Cyclo(Leu-Trp) and related DKPs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the exploration of DKPs for novel therapeutic applications.

Introduction

Diketopiperazines are cyclic dipeptides formed by the intramolecular condensation of two amino acids. Their constrained cyclic structure imparts significant metabolic stability and conformational rigidity, making them attractive candidates for drug development.[1] Fungi, in particular, are a rich source of structurally diverse and bioactive DKPs.[2] Cyclo(Leu-Trp), a DKP composed of leucine and tryptophan, has been isolated from various microbial sources, including Penicillium and Comamonas species.[3][4] Its biological activities are multifaceted, ranging from antimicrobial and quorum sensing inhibitory effects to radical scavenging and modulation of mammalian cell signaling pathways.[3][5]

Biological Activities of Cyclo(Leu-Trp)

The biological activities of Cyclo(Leu-Trp) are summarized below, with quantitative data presented for comparative analysis.

Antimicrobial and Antifungal Activity

Cyclo(Leu-Trp) has demonstrated inhibitory activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

| Organism | Activity | Quantitative Data (MIC) | Reference |

| Various Bacteria | Antibacterial | 125-1000 µg/mL | [3] |

| Various Fungi | Antifungal | 8-64 µg/mL | [3] |

| Colletotrichum orbiculare | Antifungal | 100 µg/mL (significant inhibition) |

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence factor production and biofilm formation. Tryptophan-containing DKPs, including those structurally similar to Cyclo(Leu-Trp), have been shown to interfere with QS systems, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[6][7][8] This anti-QS activity can lead to the inhibition of virulence factors such as pyocyanin and a reduction in bacterial motility and biofilm formation.[6][7]

| Activity | Model Organism | Effect | Reference |

| Anti-Quorum Sensing | Chromobacterium violaceum CV026 | Inhibition of violacein production | [6][7] |

| Anti-Quorum Sensing | Pseudomonas aeruginosa PAO1 | Inhibition of pyocyanin production, swimming motility, and biofilm formation | [6][7] |

Radical Scavenging Activity

Cyclo(Leu-Trp) exhibits potent radical scavenging properties, suggesting its potential as an antioxidant. The half-maximal inhibitory concentration (IC50) against the DPPH radical is a standard measure of this activity.

| Assay | Quantitative Data (IC50) | Reference |

| Hydroxy radical scavenging (ESR) | 1.8 µM | [3] |

Modulation of Mammalian Signaling Pathways

Cyclo(Leu-Trp) has been identified as a melatonin receptor agonist.[3] Melatonin receptors are G protein-coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This activity is blocked by the melatonin receptor antagonist luzindole.[3]

| Target | Activity | Concentration | Effect | Reference |

| Melatonin Receptors | Agonist | 20 µM | Inhibition of cAMP accumulation | [3][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[7]

-

Preparation of Inoculum: A fresh overnight culture of the test microorganism is diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Cyclo(Leu-Trp) Dilutions: A stock solution of Cyclo(Leu-Trp) in a suitable solvent (e.g., DMSO) is serially diluted in broth in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of Cyclo(Leu-Trp) that completely inhibits visible growth of the microorganism.

Biofilm Inhibition Assay

This protocol is based on the crystal violet staining method.[10]

-

Preparation of Bacterial Culture: A bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized OD600 in fresh growth medium.

-

Treatment and Incubation: The bacterial suspension is added to the wells of a 96-well plate containing various concentrations of Cyclo(Leu-Trp). The plate is incubated under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours).

-

Washing: The planktonic cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid or ethanol, and the absorbance is measured at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Quorum Sensing Inhibition: Pyocyanin Quantification Assay

This protocol is specific for Pseudomonas aeruginosa.[11]

-

Culture Preparation: P. aeruginosa is grown in a suitable medium (e.g., LB broth) in the presence and absence of sub-MIC concentrations of Cyclo(Leu-Trp) for 24-48 hours.

-

Extraction: The culture supernatant is collected by centrifugation. Pyocyanin is extracted from the supernatant with chloroform (the chloroform layer will turn blue).

-

Re-extraction: The pyocyanin is then re-extracted from the chloroform layer into 0.2 N HCl (the aqueous layer will turn pink).

-

Quantification: The absorbance of the pink aqueous layer is measured at 520 nm. The concentration of pyocyanin (in µg/mL) is calculated using the formula: Concentration = OD520 x 17.072.[11]

Bacterial Motility Assays

This assay assesses flagella-driven movement in a low-viscosity environment.[6]

-

Plate Preparation: Prepare swim agar plates (e.g., 1% tryptone, 0.5% NaCl, 0.3% agar) with and without the test compound.

-

Inoculation: Inoculate the center of the agar plates with a small volume (1-2 µL) of an overnight bacterial culture.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 30-37°C) for 16-24 hours.

-

Measurement: Measure the diameter of the circular zone of bacterial growth. A reduction in the diameter in the presence of the compound indicates inhibition of swimming motility.

This assay evaluates a more complex, coordinated surface movement.[12]

-

Plate Preparation: Prepare swarm agar plates (e.g., 1% peptone, 0.5% NaCl, 0.6% agar) with and without the test compound.

-

Inoculation: Spot a small volume (5 µL) of an overnight bacterial culture onto the center of the plates.

-

Incubation: Incubate the plates upright at the appropriate temperature (e.g., 30-37°C) for 16-24 hours.

-

Measurement: Measure the area of the colony expansion across the agar surface. A smaller area of swarming in the presence of the compound indicates inhibition.

DPPH Radical Scavenging Assay

This is a common method to assess antioxidant activity.[13]

-

Preparation of DPPH Solution: A stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical solution is prepared in methanol or ethanol to a specific absorbance at 517 nm.

-

Reaction Mixture: Various concentrations of Cyclo(Leu-Trp) are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control without the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Quorum Sensing Inhibition Pathway

Diketopiperazines can interfere with bacterial quorum sensing by acting as antagonists to the LuxR-type receptors. These receptors are transcriptional regulators that bind to specific autoinducers (acyl-homoserine lactones, AHLs) to control the expression of virulence genes. By binding to the receptor, often at the same site as the native AHL, DKPs can prevent the conformational changes necessary for DNA binding and gene activation.

Caption: Antagonistic binding of Cyclo(Leu-Trp) to LuxR-type receptors inhibits quorum sensing.

Melatonin Receptor and cAMP Signaling Pathway

Cyclo(Leu-Trp) acts as an agonist at melatonin receptors (MT1/MT2), which are coupled to inhibitory G proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA) and downstream cellular effects.

References

- 1. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 3. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 6. Plate-Based Assay for Swimming Motility in Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]

- 7. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of biofilm in Bacillus amyloliquefaciens Q-426 by diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Bacterial Biofilm Formation and Swarming Motility by a Small Synthetic Cationic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cyclo(L-leucyl-L-tryptophyl) as a Melatonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-tryptophyl), a cyclic dipeptide, has been identified as a melatonin receptor agonist. This technical guide provides a comprehensive overview of its role in activating melatonin receptor signaling pathways. While extensive quantitative binding and potency data for Cyclo(L-leucyl-L-tryptophyl) at human MT1 and MT2 receptors are not available in the current body of scientific literature, this document consolidates the existing evidence and presents it alongside data for well-characterized melatonin agonists to provide a comparative context. Detailed experimental protocols for key assays in melatonin receptor research and visualizations of the associated signaling pathways are provided to support further investigation into this and other novel compounds.

Introduction to Melatonin Receptors and Agonism

Melatonin, the primary hormone synthesized by the pineal gland, regulates circadian rhythms and various physiological processes through its interaction with two high-affinity G-protein coupled receptors (GPCRs): melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). These receptors are critical targets for the development of therapeutics for sleep disorders, depression, and other circadian-related conditions. Agonists of these receptors mimic the action of endogenous melatonin, initiating a cascade of intracellular signaling events.

Cyclo(L-leucyl-L-tryptophyl) as a Melatonin Receptor Agonist

Cyclo(L-leucyl-L-tryptophyl), also known as Cyclo(Leu-Trp), is a cyclic dipeptide that has demonstrated activity as a melatonin receptor agonist. In Xenopus laevis melanophores, Cyclo(L-leucyl-L-tryptophyl) at a concentration of 20 µM was shown to inhibit cyclic adenosine monophosphate (cAMP) accumulation, an effect that was blocked by the melatonin receptor antagonist luzindole[1][2]. This finding indicates that Cyclo(L-leucyl-L-tryptophyl) engages the melatonin receptor and elicits a functional response characteristic of an agonist, specifically through the Gαi-coupled pathway.

Quantitative Data on Melatonin Receptor Ligands

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50) of Cyclo(L-leucyl-L-tryptophyl) at human MT1 and MT2 receptors are not currently available in the peer-reviewed literature. To provide a frame of reference for the expected pharmacological parameters of a melatonin agonist, the following tables summarize data for endogenous melatonin and other well-characterized synthetic agonists.

Table 1: Binding Affinities (Ki) of Selected Ligands at Human MT1 and MT2 Receptors

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Reference |

|---|---|---|---|

| Melatonin | ~0.014-0.1 | ~0.045-0.2 | [3] |

| Ramelteon | ~0.014 | ~0.112 | [3] |

| Agomelatine | ~0.1 | ~0.1-0.6 | [3] |

| 2-Iodomelatonin | ~0.028 | ~0.15 |[4] |

Table 2: Functional Potencies (EC50) of Selected Agonists at Human MT1 and MT2 Receptors

| Compound | MT1 EC50 (nM) | MT2 EC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Melatonin | ~0.04 | ~0.04 | cAMP Inhibition | [5] |

| Ramelteon | ~0.02 | ~0.05 | cAMP Inhibition |

| ACH-000143 | 0.06 | 0.32 | Not Specified |[6] |

Melatonin Receptor Signaling Pathways

Activation of MT1 and MT2 receptors by an agonist like Cyclo(L-leucyl-L-tryptophyl) initiates multiple downstream signaling cascades. The primary pathways involve the inhibition of adenylyl cyclase via Gαi, modulation of phospholipase C activity, and recruitment of β-arrestins.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for both MT1 and MT2 receptors involves coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cAMP.

Gαi-Mediated Signaling Pathway.

β-Arrestin Recruitment and Downstream Signaling

Upon agonist binding, MT1 and MT2 receptors are phosphorylated, leading to the recruitment of β-arrestin 1 and β-arrestin 2. This process not only desensitizes G-protein signaling but also initiates a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the extracellular signal-regulated kinases (ERK1/2).

β-Arrestin Signaling Pathway.

G-protein βγ Subunit-Mediated GIRK Channel Activation

The dissociation of the Gαiβγ heterotrimer upon receptor activation releases Gβγ subunits. These subunits can directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This is a key mechanism for neuronal inhibition.

GIRK Channel Activation Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's activity at melatonin receptors. Below are protocols for key in vitro assays.

Radioligand Binding Assay for MT1/MT2 Receptors

This protocol is for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand: 2-[¹²⁵I]-iodomelatonin

-

Non-specific binding control: Melatonin (10 µM)

-

Test compound (e.g., Cyclo(L-leucyl-L-tryptophyl)) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to ~90% confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

-

Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and the test compound at a range of concentrations.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled melatonin.

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GloSensor™ cAMP Assay for Functional Activity

This protocol measures changes in intracellular cAMP levels in response to receptor activation, determining whether a compound is an agonist or antagonist.

Materials:

-

HEK293 cells

-

GloSensor™ cAMP plasmid

-

Transfection reagent

-

Cell culture medium

-

CO2-independent medium (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

GloSensor™ cAMP Reagent

-

Test compound

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gs or to stimulate cAMP for Gi assays)

-

Luminometer

Procedure:

-

Cell Preparation:

-

Co-transfect HEK293 cells with the melatonin receptor of interest (MT1 or MT2) and the GloSensor™ cAMP plasmid.

-

Plate the transfected cells in a 384-well white, clear-bottom plate and incubate overnight.

-

-

Assay Protocol:

-

Remove the culture medium from the cells.

-

Add the GloSensor™ cAMP Reagent diluted in CO2-independent medium to each well.

-

Equilibrate the plate at room temperature for at least 2 hours in the dark.

-

For Gi-coupled receptors, add forskolin to stimulate cAMP production, followed by the test compound. For Gs-coupled receptors, add the test compound directly.

-

Measure luminescence using a luminometer. Kinetic readings can be taken to monitor the change in cAMP over time.

-

-

Data Analysis:

-

Normalize the luminescence data to a vehicle control.

-

Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) from the curve.

-

PathHunter® β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, providing a measure of G-protein-independent signaling.

Materials:

-

PathHunter® cell line co-expressing the MT receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell plating reagent

-

Test compound

-

PathHunter® Detection Reagents

-

Chemiluminescent plate reader

Procedure:

-

Cell Plating:

-

Plate the PathHunter® cells in a 384-well white, solid-bottom plate and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound.

-

Add the diluted compound to the cells and incubate for 90 minutes at 37°C.

-

-

Detection:

-

Prepare the PathHunter® Detection Reagent mixture.

-

Add the detection reagent to each well and incubate at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the chemiluminescent signal using a plate reader.

-

Plot the signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

-

Experimental and Logical Workflow

The characterization of a novel melatonin receptor agonist typically follows a structured workflow, from initial binding studies to functional and downstream signaling assays.

General Experimental Workflow.

Conclusion